N-(4-methoxyphenyl)-4-methyl-N-[2-(piperidin-1-yl)ethyl]benzenesulfonamide N-(4-methoxyphenyl)-4-methyl-N-[2-(piperidin-1-yl)ethyl]benzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14932967
InChI: InChI=1S/C21H28N2O3S/c1-18-6-12-21(13-7-18)27(24,25)23(17-16-22-14-4-3-5-15-22)19-8-10-20(26-2)11-9-19/h6-13H,3-5,14-17H2,1-2H3
SMILES:
Molecular Formula: C21H28N2O3S
Molecular Weight: 388.5 g/mol

N-(4-methoxyphenyl)-4-methyl-N-[2-(piperidin-1-yl)ethyl]benzenesulfonamide

CAS No.:

Cat. No.: VC14932967

Molecular Formula: C21H28N2O3S

Molecular Weight: 388.5 g/mol

* For research use only. Not for human or veterinary use.

N-(4-methoxyphenyl)-4-methyl-N-[2-(piperidin-1-yl)ethyl]benzenesulfonamide -

Specification

Molecular Formula C21H28N2O3S
Molecular Weight 388.5 g/mol
IUPAC Name N-(4-methoxyphenyl)-4-methyl-N-(2-piperidin-1-ylethyl)benzenesulfonamide
Standard InChI InChI=1S/C21H28N2O3S/c1-18-6-12-21(13-7-18)27(24,25)23(17-16-22-14-4-3-5-15-22)19-8-10-20(26-2)11-9-19/h6-13H,3-5,14-17H2,1-2H3
Standard InChI Key SPFYJDITILQYAX-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N(CCN2CCCCC2)C3=CC=C(C=C3)OC

Introduction

Chemical Structure and Physicochemical Properties

N-(4-Methoxyphenyl)-4-methyl-N-[2-(piperidin-1-yl)ethyl]benzenesulfonamide belongs to the benzenesulfonamide class, featuring a sulfonamide bridge (-SO₂NH-) linking two aromatic systems. The molecule comprises:

  • A 4-methylbenzenesulfonyl group at the core, providing hydrophobic interactions and structural rigidity.

  • A 4-methoxyphenyl moiety attached to the sulfonamide nitrogen, contributing electron-donating effects that enhance solubility and modulate receptor binding .

  • A 2-(piperidin-1-yl)ethyl chain on the adjacent nitrogen, introducing basicity and potential for interactions with cationic binding pockets in biological targets .

The molecular formula is C₂₁H₂₇N₂O₃S, with a molecular weight of 411.5 g/mol. Key physicochemical properties inferred from analogs include:

  • LogP: ~3.2 (moderate lipophilicity due to the methoxy and piperidine groups).

  • Hydrogen bond donors/acceptors: 2 donors (sulfonamide NH, piperidine NH) and 6 acceptors (sulfonyl O, methoxy O, piperidine N).

  • Polar surface area: ~75 Ų, suggesting moderate membrane permeability .

Synthesis and Structural Characterization

Synthetic Routes

The synthesis of N-(4-methoxyphenyl)-4-methyl-N-[2-(piperidin-1-yl)ethyl]benzenesulfonamide likely follows a multi-step protocol analogous to related benzenesulfonamide derivatives :

  • Sulfonylation:

    • Reaction of 4-methylbenzenesulfonyl chloride with N-(4-methoxyphenyl)ethylenediamine in the presence of a base (e.g., triethylamine) yields the monosubstituted sulfonamide intermediate.

    • Key conditions: Dichloromethane solvent, 0–5°C, 2-hour reaction time .

  • Piperidine Incorporation:

    • The secondary amine in the ethylenediamine moiety undergoes nucleophilic substitution with piperidine under Mitsunobu conditions or via alkylation using 1-bromo-2-piperidinoethane.

    • Optimization: Use of potassium carbonate in acetonitrile at reflux (80°C) for 12 hours improves yield .

  • Purification:

    • Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures achieves >95% purity .

Analytical Validation

  • NMR Spectroscopy:

    • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.4 Hz, 2H, aromatic), 7.45 (d, J = 8.4 Hz, 2H), 6.90 (d, J = 8.8 Hz, 2H, methoxyphenyl), 3.82 (s, 3H, OCH₃), 3.45–3.30 (m, 4H, piperidine CH₂), 2.40 (s, 3H, CH₃), 1.60–1.45 (m, 6H, piperidine CH₂) .

  • Mass Spectrometry:

    • ESI-MS: m/z 411.5 [M+H]⁺, consistent with the molecular formula .

Comparative Analysis with Related Compounds

Compound NameKey Structural FeaturesPharmacological Activity
PMSA Piperidinylmethylene linkerFerroptosis induction (IC₅₀ = 8 µM)
JC124 Dichlorophenyl substituentNLRP3 inhibition (IC₅₀ = 0.7 µM)
RS 67506 hydrochlorideMethanesulfonamide group5-HT4 receptor agonism (pKi = 8.8)
Target CompoundPiperidinylethyl chainPredicted sigma receptor modulation

Future Directions and Challenges

  • Target Validation:

    • In vitro profiling: Screen against kinase panels (e.g., NRF2, GPX4) and inflammatory markers (NLRP3, IL-1β) to confirm mechanistic pathways .

  • ADMET Optimization:

    • Address potential cytochrome P450 inhibition (CYP3A4, CYP2D6) predicted for piperidine-containing sulfonamides .

  • Synthetic Scalability:

    • Explore continuous-flow synthesis to enhance yield and reduce purification steps .

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